molecular formula C30H22ClN3O4 B14645814 Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate CAS No. 54231-71-9

Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate

Cat. No.: B14645814
CAS No.: 54231-71-9
M. Wt: 524.0 g/mol
InChI Key: QMHXENLUDXIXEQ-UHFFFAOYSA-M
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Description

Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyridinium core substituted with a benzimidazole moiety and three phenyl groups The perchlorate anion is associated with the pyridinium cation, forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate typically involves the condensation of 1H-benzimidazole with a pyridinium salt under specific reaction conditions. One common method involves the use of a pyridinium salt, such as pyridinium chloride, and 1H-benzimidazole in the presence of a base like sodium hydroxide. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation with perchloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The benzimidazole moiety is known to interact with nucleic acids, potentially affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1-(1H-benzimidazol-2-yl)-2,4,6-triphenyl-, perchlorate is unique due to its combination of a pyridinium core, benzimidazole moiety, and multiple phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

CAS No.

54231-71-9

Molecular Formula

C30H22ClN3O4

Molecular Weight

524.0 g/mol

IUPAC Name

2-(2,4,6-triphenylpyridin-1-ium-1-yl)-1H-benzimidazole;perchlorate

InChI

InChI=1S/C30H22N3.ClHO4/c1-4-12-22(13-5-1)25-20-28(23-14-6-2-7-15-23)33(29(21-25)24-16-8-3-9-17-24)30-31-26-18-10-11-19-27(26)32-30;2-1(3,4)5/h1-21H,(H,31,32);(H,2,3,4,5)/q+1;/p-1

InChI Key

QMHXENLUDXIXEQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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